molecular formula C80H127N11O19 B12433027 [4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Cat. No.: B12433027
M. Wt: 1546.9 g/mol
InChI Key: SQKNRIOHJGDSGO-OJFXDSRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate is a useful research compound. Its molecular formula is C80H127N11O19 and its molecular weight is 1546.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound , with a complex chemical structure, is characterized by multiple functional groups that suggest a potential for diverse biological activities. This article aims to explore its biological activity by analyzing existing literature, including case studies and relevant research findings.

Chemical Structure and Properties

The compound is a large organic molecule featuring various amino acid residues, bicyclic structures, and multiple functional groups such as methoxycarbonylamino, carbamoylamino, and N-methylcarbamate. Its intricate design allows for interactions with biological targets, which can be critical for therapeutic applications.

Antiviral Activity

Research indicates that compounds with similar frameworks have been evaluated for antiviral properties. For example, inhibitors targeting the main protease (Mpro) of SARS-CoV-2 have demonstrated significant antiviral activity. The ability of structurally analogous compounds to bind to viral proteases suggests that this compound might also exhibit similar properties.

  • Case Study : A study on a related compound showed an effective inhibition of SARS-CoV-2 Mpro with a Ki value of 3.11 nM and EC50 of 74.5 nM . This highlights the potential for the compound to serve as an antiviral agent.

Anticancer Activity

The structural complexity may also confer anticancer properties. Compounds designed to interact with specific cancer pathways or tumor microenvironments have shown promise in preclinical studies.

  • Research Findings : A series of bicyclo[3.1.0]hexane-based ligands targeting adenosine A3 receptors have been developed for cancer treatment . These findings suggest that modifications similar to those in the compound could lead to effective anticancer agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key factors include:

  • Absorption : The presence of lipophilic groups may enhance oral bioavailability.
  • Metabolism : Cytochrome P450 interactions must be studied to predict metabolic stability.
  • Toxicity : Toxicological assessments are critical; compounds with similar structures have undergone extensive toxicity profiling, revealing dose-dependent effects on cellular viability.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundKi (nM)EC50 (nM)Reference
AntiviralPF-073213323.1174.5
AnticancerA3 Ligands--
Enzyme InhibitionVarious--

Properties

Molecular Formula

C80H127N11O19

Molecular Weight

1546.9 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1

InChI Key

SQKNRIOHJGDSGO-OJFXDSRXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5

Origin of Product

United States

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